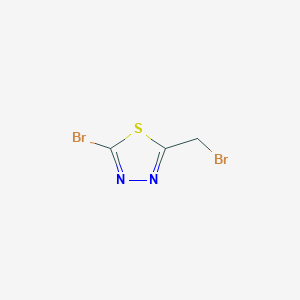

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

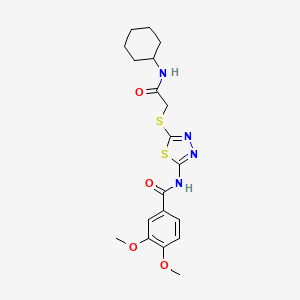

Description

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Organic Synthesis and Intermediates

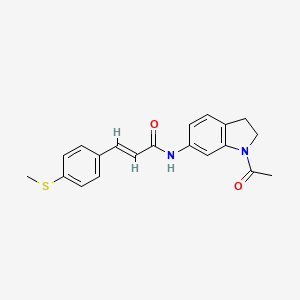

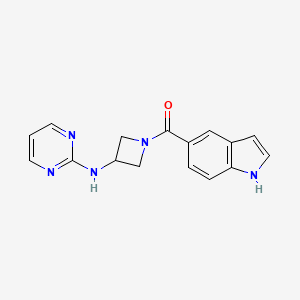

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole serves as a valuable intermediate in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and dyestuffs. Its bromine-containing functional groups enable diverse reactions, making it a versatile building block for chemical transformations .

Thiophene-Based Materials and Polymers

Thiadiazoles play a crucial role in the design of organic semiconductors and conductive materials. Researchers have explored the incorporation of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole into regioregular polythiophenes. These polymers find applications in organic electronics, solar cells, and field-effect transistors. The compound’s unique structure contributes to the desired electronic properties .

Antimicrobial Agents

The bromine atoms in 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole can enhance its antimicrobial activity. Researchers investigate its potential as an antibacterial or antifungal agent. By modifying its structure, they aim to develop novel compounds with improved efficacy against pathogens .

Photophysical Properties and Fluorescent Probes

Thiadiazoles exhibit interesting photophysical properties, including fluorescence. Scientists explore derivatives of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole as fluorescent probes for biological imaging. These probes can selectively bind to specific cellular components, aiding in diagnostics and drug discovery .

Corrosion Inhibitors

Researchers investigate the corrosion inhibition properties of thiadiazole derivatives. 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole may serve as a potential corrosion inhibitor for metals in aggressive environments. Its ability to form protective films on metal surfaces makes it relevant for industrial applications .

Agrochemicals and Pesticides

The compound’s bromine substituents can influence its biological activity. Scientists explore its potential as an agrochemical or pesticide. By understanding its mode of action, they aim to develop environmentally friendly alternatives for crop protection .

properties

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQUSBYYQFVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)